Cas no 1807244-06-9 (Ethyl 3-cyano-6-hydroxy-2-mercaptobenzoate)
Ethyl 3-cyano-6-hydroxy-2-mercaptobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 3-cyano-6-hydroxy-2-mercaptobenzoate
-
- Inchi: 1S/C10H9NO3S/c1-2-14-10(13)8-7(12)4-3-6(5-11)9(8)15/h3-4,12,15H,2H2,1H3
- InChI Key: UKTACVAQTKACJW-UHFFFAOYSA-N
- SMILES: SC1C(C#N)=CC=C(C=1C(=O)OCC)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 286
- XLogP3: 2.2
- Topological Polar Surface Area: 71.3
Ethyl 3-cyano-6-hydroxy-2-mercaptobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015007038-1g |
Ethyl 3-cyano-6-hydroxy-2-mercaptobenzoate |
1807244-06-9 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Ethyl 3-cyano-6-hydroxy-2-mercaptobenzoate Related Literature
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on Ethyl 3-cyano-6-hydroxy-2-mercaptobenzoate
Ethyl 3-cyano-6-hydroxy-2-mercaptobenzoate: A Comprehensive Overview
Ethyl 3-cyano-6-hydroxy-2-mercaptobenzoate, with the CAS number 1807244-06-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate backbone with substituents at positions 2, 3, and 6. The presence of a cyano group (-CN) at position 3, a hydroxyl group (-OH) at position 6, and a mercapto group (-SH) at position 2 makes it a versatile molecule with potential applications in various chemical and biological systems.
The synthesis of Ethyl 3-cyano-6-hydroxy-2-mercaptobenzoate involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Recent studies have focused on optimizing these synthesis pathways to enhance efficiency and reduce environmental impact. For instance, researchers have explored the use of green chemistry principles, such as catalytic hydrogenation and microwave-assisted synthesis, to streamline the production process.
One of the most notable properties of this compound is its reactivity due to the presence of the mercapto group. This functional group makes Ethyl 3-cyano-6-hydroxy-2-mercaptobenzoate a valuable precursor in the synthesis of thiol-containing polymers and materials. These materials exhibit unique mechanical and electronic properties, making them suitable for applications in advanced composites, sensors, and drug delivery systems.
Recent advancements in material science have highlighted the potential of Ethyl 3-cyano-6-hydroxy-2-mercaptobenzoate in creating stimuli-responsive materials. By incorporating this compound into polymer networks, scientists have developed materials that can respond to external stimuli such as temperature, pH changes, or light. These stimuli-responsive materials have promising applications in smart packaging, adaptive textiles, and biomedical devices.
In addition to its material science applications, Ethyl 3-cyano-6-hydroxy-2-mercaptobenzoate has shown potential in medicinal chemistry. The hydroxyl and cyano groups contribute to its ability to interact with biological systems, making it a candidate for drug design and development. Researchers are exploring its role as a bioactive molecule in anti-inflammatory and antioxidant therapies.
The study of Ethyl 3-cyano-6-hydroxy-2-mercaptobenzoate has also led to insights into its photochemical properties. Under specific light conditions, this compound exhibits photoluminescence characteristics that are being investigated for use in optoelectronic devices such as LEDs and photovoltaic cells.
In conclusion, Ethyl 3-cyano-6-hydroxy-2-mercaptobenzoate (CAS No: 1807244-06-9) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure provides a platform for innovative research and development in materials science, medicinal chemistry, and beyond. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing modern technology and medicine.
1807244-06-9 (Ethyl 3-cyano-6-hydroxy-2-mercaptobenzoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)